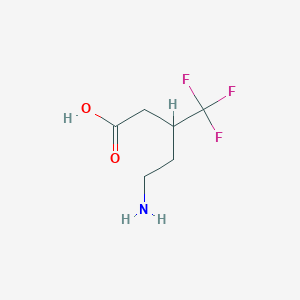

5-Amino-3-(trifluoromethyl)pentanoic acid

Descripción general

Descripción

5-Amino-3-(trifluoromethyl)pentanoic acid, also known as trifluoroleucine, is an analog of L-leucine amino acid . It is often used to synthesize highly fluorinated peptides . The molecular formula of this compound is C6H10F3NO2 .

Synthesis Analysis

A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na . This complements the established synthesis strategy of trifluoromethyl amines .Aplicaciones Científicas De Investigación

1. Cobalt(II) Complexes

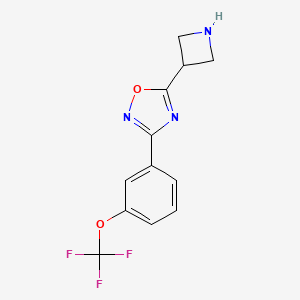

The compound 5-Amino-3-(trifluoromethyl)pentanoic acid has been used in the preparation of a new imidazolium-tagged thiadiazole ligand, which is then complexed with cobalt(II). This complex [CoII(L)2(NCS)2][Co(NCS)4] and CoII(L)2(NCS)22 of L+ have been structurally characterized by single-crystal X-ray diffraction analyses. These complexes are examples of Werner-type 3d transition metal complexes with cationic coordination entities due to imidazolium tags (Huxel & Klingele, 2015).

2. Electrochemical Properties and Pseudocapacitance Performance

N-benzoyl derivatives of isoleucine, including 3-methyl 2-[(4-methylbenzoyl)amino] pentanoic acid, have been synthesized and used to improve the electrochemical properties of conductive polymer films. These films show potential applications as active electrodes for supercapacitors. This study highlights the importance of the electron-donating group on the N-benzoyl derivatives for enhancing electrochemical performance (Kowsari et al., 2018).

3. Synthesis of Novel Compounds

A simple methodology for the synthesis of novel compounds, including 2-amino-5-(4,5-diphenylpyrimidin-2-ylamino)pentanoic acid, has been developed. This synthesis method is suitable for library synthesis in drug discovery, highlighting the versatility of 5-Amino-3-(trifluoromethyl)pentanoic acid in the synthesis of new molecules (Zhang, Han, & Qiu, 2010).

4. Industrial Applications

Pentanoic acid, derived from γ-valerolactone and formic acid, demonstrates potential industrial applications. This sustainable process involves the conversion of γ-valerolactone, a cellulosic biorefinery product, into pentanoic acid using aqueous formic acid and bifunctional catalysts. This showcases the industrial relevance of pentanoic acid derivatives in producing chemicals from renewable resources (Al‐Naji et al., 2020).

5. Photodynamic Therapy for Urethral Condyloma Acuminatum5-Amino-4-ketone pentanoic acid salt photodynamic therapy has been studied for its effectiveness in treating urethral condyloma acuminatum. The study showed a high clinical cure rate, highlighting its potential as an effective treatment method

Detailed Information on the Scientific Research Applications of 5-Amino-3-(trifluoromethyl)pentanoic Acid

Cobalt(II) Complexes with Imidazolium-Tagged Ligands

The pentanoic acid derivative 5-Amino-3-(trifluoromethyl)pentanoic acid has been utilized in the synthesis of a unique imidazolium-tagged thiadiazole ligand. This ligand further complexes with cobalt(II), resulting in compounds that are rare examples of Werner-type 3d transition metal complexes. These complexes have been structurally characterized, showcasing their potential in materials science and coordination chemistry (Huxel & Klingele, 2015).

Electrochemical Properties and Pseudocapacitance

N-benzoyl derivatives of isoleucine, synthesized via Schotten-Baumann method and incorporating the pentanoic acid structure, have been studied for their influence on electrochemical properties and pseudocapacitance performance. These derivatives enhance the electrochemical performance of conductive polymer films, showing promise in applications like supercapacitors and energy storage materials (Kowsari et al., 2018).

Synthesis of Novel Compounds

A methodology for synthesizing 2-amino-5-(4,5-diphenylpyrimidin-2-ylamino)pentanoic acid demonstrates the application of 5-Amino-3-(trifluoromethyl)pentanoic acid in drug discovery. This process, involving isoflavones and arginine, yields a series of new compounds suitable for library synthesis in drug discovery research (Zhang, Han, & Qiu, 2010).

Sustainable Production of Pentanoic Acid

Pentanoic acid, derived from γ-valerolactone and formic acid, is studied for its potential in sustainable chemical production. This research highlights the conversion of biomass-derived γ-valerolactone into pentanoic acid, emphasizing the role of 5-Amino-3-(trifluoromethyl)pentanoic acid in developing green chemistry solutions (Al‐Naji et al., 2020).

Photodynamic Therapy for Urethral Condyloma Acuminatum

5-Amino-4-ketone pentanoic acid salt photodynamic therapy has been explored as a treatment for urethral condyloma acuminatum. The therapy has demonstrated remarkable clinical effectiveness, offering a new method for treating this condition (Hu Xi-ju, 2013).

Safety And Hazards

Propiedades

IUPAC Name |

5-amino-3-(trifluoromethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c7-6(8,9)4(1-2-10)3-5(11)12/h4H,1-3,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFMNAOCYLBNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601255672 | |

| Record name | Pentanoic acid, 5-amino-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-(trifluoromethyl)pentanoic acid | |

CAS RN |

1258641-34-7 | |

| Record name | Pentanoic acid, 5-amino-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258641-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 5-amino-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiolan-3-amine](/img/structure/B1651241.png)

![[4-(4-Methoxyphenyl)-1,2,4-triazol-3-yl]methanamine](/img/structure/B1651242.png)

![4-{[4-(Aminomethyl)phenyl]methyl}-1lambda4-thiomorpholin-1-one](/img/structure/B1651244.png)

![2-amino-2-methyl-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B1651251.png)

![9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B1651253.png)

![Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1651254.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1651255.png)

![1-[(4-chlorophenyl)acetyl]-7'-fluoro-1'-methyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B1651264.png)